molecular formula C13H13ClN2 B7792839 5-Benzyl-4-chloro-2,6-dimethylpyrimidine

5-Benzyl-4-chloro-2,6-dimethylpyrimidine

Cat. No.: B7792839
M. Wt: 232.71 g/mol
InChI Key: LGUOLIHMSKPKKS-UHFFFAOYSA-N
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Description

5-Benzyl-4-chloro-2,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its unique structural features, which include a benzyl group at position 5, a chlorine atom at position 4, and two methyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine followed by benzylation. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride to introduce the chlorine atom at position 4. The resulting 4-chloro-2,6-dimethylpyrimidine is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-4-chloro-2,6-dimethylpyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-benzyl-4-amino-2,6-dimethylpyrimidine, while oxidation may produce this compound N-oxide .

Scientific Research Applications

5-Benzyl-4-chloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, depending on the nature of the receptor and the cellular context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-benzyl-4-chloro-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-12(13(14)16-10(2)15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUOLIHMSKPKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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